N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide
説明
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(21,13-3-4-14-15(9-13)25-11-24-14)10-18-16(20)12-5-7-19(8-6-12)26(2,22)23/h3-4,9,12,21H,5-8,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOKFXREMXOUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety.
- A hydroxypropyl group.
- A piperidine ring substituted with a methylsulfonyl group.
The molecular formula is with a molecular weight of approximately 378.44 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant due to its known biological properties.
Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide may interact with various biological targets, including:
- NLRP3 inflammasome : This protein complex plays a crucial role in the immune response. Compounds that inhibit NLRP3 can reduce inflammation and subsequent cellular damage.
- IL-1β release inhibition : Studies have shown that certain derivatives can concentration-dependently inhibit the release of IL-1β from LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Compound | Activity | Concentration | Inhibition (%) |
|---|---|---|---|
| Compound M3 | Anti-inflammatory | 10 µM | 24.9 ± 6.3% |
| Compound 6 | IL-1β release | 50 µM | 35% |
| Compound 9 | Pyroptosis inhibition | 10 µM | 39.2 ± 6.6% |
These results indicate that modifications to the piperidine structure can enhance biological activity while maintaining safety profiles .
Case Studies
A recent study highlighted the synthesis and biological evaluation of various piperidine derivatives, including N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide. The study focused on:
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s uniqueness lies in its 2-hydroxypropyl linker and methylsulfonyl-piperidine substitution. Below is a comparative analysis with structurally related analogs from the evidence:
Physicochemical Properties
- The 2-hydroxypropyl linker may improve aqueous solubility compared to the methyl linker in compound 1a .
Data Table: Comparative Analysis of Key Features
Q & A
Q. What are the recommended synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can purity be optimized?
The compound can be synthesized via a multi-step process involving:
- Step 1 : Formation of the benzo[d][1,3]dioxol-5-yl intermediate using nucleophilic substitution or condensation reactions (e.g., coupling with hydroxypropyl groups under anhydrous methanol conditions, as seen in structurally related acrylonitrile derivatives) .
- Step 2 : Sulfonylation of the piperidine ring using methanesulfonyl chloride in dimethyl sulfoxide (DMSO), followed by purification via silica gel column chromatography (eluent: dichloromethane/methanol gradients) .
- Purity Optimization : Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >98% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm stereochemistry and functional group positions. Key peaks include:
- Benzo[d][1,3]dioxol-5-yl protons (δ 6.7–6.9 ppm, doublets) .
- Piperidine methylsulfonyl group (δ 3.1–3.3 ppm, singlet) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro receptor binding assays : Screen against CNS targets (e.g., dopamine, serotonin receptors) due to structural similarity to piperidine-based neuroactive compounds. Use radioligand displacement assays (³H-labeled antagonists) .
- Cytotoxicity profiling : Test in neuronal cell lines (e.g., SH-SY5Y) using MTT assays to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modular substitution : Synthesize analogs by replacing the benzo[d][1,3]dioxol-5-yl group with other aryl moieties (e.g., 3,5-dimethoxyphenyl) to assess impact on receptor affinity .
- Functional group variation : Substitute the methylsulfonyl group with acetyl or isobutyryl groups to evaluate metabolic stability .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate binding energy scores with experimental IC₅₀ values .
Q. What experimental designs are optimal for assessing its pharmacokinetic (PK) properties in vivo?
- Animal models : Administer orally (10 mg/kg) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
- Tissue distribution : Sacrifice animals at 4 and 24 hours, extract brain, liver, and kidney tissues, and analyze for compound accumulation .
Q. How can environmental fate studies be designed to evaluate its ecotoxicological risks?
- Degradation kinetics : Expose the compound to simulated sunlight (UV irradiation, λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation products via high-resolution mass spectrometry (HRMS) .
- Bioaccumulation potential : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) .
Q. What advanced analytical techniques resolve contradictions in reported pharmacological data?
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to receptors, distinguishing competitive vs. allosteric interactions .
- Metabolomics profiling : Use ¹H NMR-based metabolomics in liver microsomes to identify reactive metabolites causing off-target effects .
Methodological Considerations
Q. How should researchers address low yields in the final sulfonylation step?
- Reaction optimization : Increase equivalents of methanesulfonyl chloride (1.5–2.0 eq) and use DMSO as a polar aprotic solvent to enhance nucleophilicity of the piperidine nitrogen .
- Catalysis : Introduce 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate sulfonylation .
Q. What strategies mitigate batch-to-batch variability in neuroactivity assays?
Q. How can computational tools enhance SAR studies?
- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify key hydrogen bonds and hydrophobic interactions .
- QSAR modeling : Train models using Random Forest algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
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